molecular formula C23H12Cl2N2O2 B2363104 3-[6-Chloro-4-(2-chlorophenyl)quinazolin-2-yl]chromen-2-one CAS No. 865376-29-0

3-[6-Chloro-4-(2-chlorophenyl)quinazolin-2-yl]chromen-2-one

Cat. No.: B2363104
CAS No.: 865376-29-0
M. Wt: 419.26
InChI Key: HBYOFTMJPQEIAA-UHFFFAOYSA-N
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Description

3-[6-Chloro-4-(2-chlorophenyl)quinazolin-2-yl]chromen-2-one is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazoline ring fused with a chromenone moiety, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[6-Chloro-4-(2-chlorophenyl)quinazolin-2-yl]chromen-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chlorobenzaldehyde with anthranilic acid to form the quinazoline core. This intermediate is then reacted with 4-chloro-2-aminobenzophenone under acidic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromenone moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the quinazoline ring, converting it into dihydroquinazoline derivatives.

    Substitution: The chloro groups in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[6-Chloro-4-(2-chlorophenyl)quinazolin-2-yl]chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

    Quinazoline Derivatives: Compounds such as erlotinib and gefitinib, which are used as anticancer agents.

    Chromenone Derivatives: Compounds like coumarin and its derivatives, known for their anticoagulant and antimicrobial properties.

Uniqueness: 3-[6-Chloro-4-(2-chlorophenyl)quinazolin-2-yl]chromen-2-one is unique due to its dual structural features, combining the properties of both quinazoline and chromenone moieties

Properties

IUPAC Name

3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12Cl2N2O2/c24-14-9-10-19-16(12-14)21(15-6-2-3-7-18(15)25)27-22(26-19)17-11-13-5-1-4-8-20(13)29-23(17)28/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYOFTMJPQEIAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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